molecular formula C25H28N4O2 B15182341 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- CAS No. 184691-47-2

1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)-

Cat. No.: B15182341
CAS No.: 184691-47-2
M. Wt: 416.5 g/mol
InChI Key: QQIOSSVBPBYDLX-UHFFFAOYSA-N
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Description

1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyridoindole core, which is a fused ring system combining pyridine and indole structures, and is further substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- typically involves multi-step organic reactions. The process may start with the construction of the pyridoindole core through cyclization reactions. Subsequent steps involve the introduction of the methyl group, the piperazine ring, and the phenyl group through various substitution and addition reactions. Common reagents used in these steps include alkyl halides, amines, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

Scientific Research Applications

1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- has various applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could have potential therapeutic applications, such as acting as a drug candidate for treating specific diseases.

    Industry: It might be used in the development of new materials, such as polymers or coatings, with unique properties.

Mechanism of Action

The mechanism by which 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may bind to these targets through various non-covalent interactions, such as hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in the target’s activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1H-Pyrido(3,4-b)indole-1,3(2H)-dione, 4,9-dihydro-9-methyl-2-(3-(4-phenyl-1-piperazinyl)propyl)- include other pyridoindole derivatives and compounds with similar functional groups, such as:

  • 1H-Pyrido(3,4-b)indole-1,3(2H)-dione derivatives with different substituents.
  • Compounds containing piperazine rings and phenyl groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. The presence of the piperazine ring and the phenyl group may confer unique binding properties and biological effects compared to other similar compounds.

Properties

CAS No.

184691-47-2

Molecular Formula

C25H28N4O2

Molecular Weight

416.5 g/mol

IUPAC Name

9-methyl-2-[3-(4-phenylpiperazin-1-yl)propyl]-4H-pyrido[3,4-b]indole-1,3-dione

InChI

InChI=1S/C25H28N4O2/c1-26-22-11-6-5-10-20(22)21-18-23(30)29(25(31)24(21)26)13-7-12-27-14-16-28(17-15-27)19-8-3-2-4-9-19/h2-6,8-11H,7,12-18H2,1H3

InChI Key

QQIOSSVBPBYDLX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C(=O)N(C(=O)C3)CCCN4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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